2-(3-Isopropilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

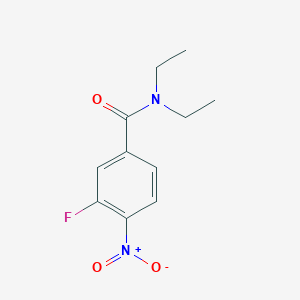

The compound 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of the dioxaborolane family. Dioxaborolanes are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-boron bonds which are essential in the synthesis of organoboron compounds used in pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of related dioxaborolane compounds often involves the reaction of boronic esters with appropriate organic ligands. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was described using a continuous-flow and distillation process from trimethylsilylpropyne and isopropyl pinacol borate . These methods highlight the versatility and adaptability of dioxaborolane synthesis to various functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of dioxaborolanes is characterized by a boron atom that is typically tetracoordinated, forming a five-membered ring with two oxygen atoms and two carbon atoms. The X-ray diffraction study of a phenylsulfonyl substituted dioxaborolane revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting a stable molecular structure . The crystal structure of another derivative, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showed a tetracoordinated boron atom with a B-N distance indicating the formation of an inner trioxoammoniumborate .

Chemical Reactions Analysis

Dioxaborolanes are reactive intermediates in organic synthesis. They can participate in various chemical reactions, including hydroboration, Suzuki coupling, and others that involve the formation of C-B bonds. The reactivity of these compounds is influenced by the substituents on the boron atom and the surrounding organic framework. For instance, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the potential for dioxaborolanes to be used in analytical chemistry as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes are largely determined by their molecular structure and substituents. For example, the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene, although not a dioxaborolane, shows the impact of bulky substituents on the stability of the compound in the presence of air . This principle can be extrapolated to dioxaborolanes, where the steric hindrance provided by substituents can enhance stability. The solubility, boiling points, and melting points of these compounds can vary widely and are crucial for their application in synthesis and material science.

Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

Este compuesto se utiliza principalmente como intermedio en la investigación farmacéutica . Su papel es crucial en la síntesis de diversos fármacos, donde se puede incorporar a la estructura molecular del agente terapéutico final o usarse en la modificación de otros compuestos para mejorar sus propiedades farmacológicas.

Terapia de Captura de Neutrones

Los compuestos que contienen boro como el ácido 3-isopropilfenilborónico, el éster pinacol se exploran por su potencial en la terapia de captura de neutrones . Este es un tipo de tratamiento contra el cáncer que ataca y destruye las células cancerosas de manera más efectiva y con menos daño al tejido sano circundante en comparación con la radioterapia tradicional.

Síntesis Orgánica

En química orgánica, este compuesto es un valioso bloque de construcción. Se utiliza en diversas rutas sintéticas, particularmente en la protodesboronación catalítica de ésteres borónicos de pinacol, que es un paso en la síntesis de moléculas orgánicas complejas .

Sistemas de Administración de Fármacos

Los derivados del compuesto se están estudiando para su uso en sistemas de administración de fármacos. Por ejemplo, se han desarrollado nanopartículas funcionalizadas con éster pinacol de ácido fenilborónico para el tratamiento dirigido de enfermedades como la periodontitis, utilizando las propiedades de respuesta a las especies reactivas de oxígeno (ROS) del compuesto .

Acoplamiento Cruzado Suzuki-Miyaura

Este éster borónico se utiliza en la reacción de acoplamiento cruzado Suzuki-Miyaura, una herramienta poderosa para crear compuestos biarílicos, que a menudo se encuentran en productos farmacéuticos, agroquímicos y materiales orgánicos .

Síntesis Diastereo- y Enantioselectiva

El compuesto también es fundamental en la síntesis de compuestos orgánicos cíclicos y acíclicos, donde se puede utilizar para la alquilación alilbórica de aldehídos altamente diastereo- y enantioselectiva, un método importante para crear sustancias con disposiciones espaciales específicas .

Protodesboronación

Sirve como reactivo en la protodesboronación, un proceso que elimina la parte de boro de las moléculas. Esto es particularmente útil en los pasos finales de la síntesis de ciertos compuestos orgánicos, donde el grupo boro ya no es necesario .

Síntesis de Materiales Avanzados

Por último, el compuesto encuentra aplicaciones en la síntesis de materiales avanzados. Su reactividad única y baja toxicidad lo hacen adecuado para crear nuevos materiales con un posible uso en electrónica, recubrimientos y otras aplicaciones industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

These compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCXIHAXGJPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623707 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325142-89-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

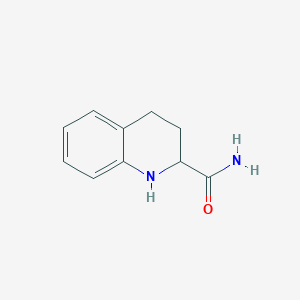

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)